1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound with the molecular formula C9H8ClF6N. It is a solid, typically appearing as a white crystalline powder. This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reaction of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine with hydrochloric acid to form the corresponding hydrochloride salt . The reaction conditions generally include room temperature and a controlled environment to ensure the purity and yield of the product.
Industrial production methods often employ a bienzyme cascade system, utilizing R-ω-transaminase and alcohol dehydrogenase for the efficient synthesis of chiral intermediates . This method enhances the enantiomeric excess and overall yield of the product.
Chemical Reactions Analysis
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the synthesis of chiral intermediates . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[3,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride: This compound has similar structural features but differs in the position of the trifluoromethyl groups.
(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: This compound is an alcohol derivative with similar trifluoromethyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and stability properties, making it a valuable intermediate in various chemical and pharmaceutical processes .
Properties
CAS No. |
2703782-13-0 |
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Molecular Formula |
C9H8ClF6N |
Molecular Weight |
279.61 g/mol |
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16;/h1-3H,4,16H2;1H |
InChI Key |
HTGVLHYGDDWOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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